2,4-Dichloro-N-(2-pyrimidinyl)benzamide
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Overview
Description
2,4-Dichloro-N-(2-pyrimidinyl)benzamide is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.104 g/mol . This compound is characterized by the presence of two chlorine atoms, a pyrimidine ring, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-pyrimidinyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-pyrimidinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,4-Dichloro-N-(2-pyrimidinyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development for its biological activity.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pyrimidine ring and benzamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-pyridinyl)benzamide
- 2,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide
- 2,4-Dichloro-N-(4-methyl-2-pyridinyl)benzamide
- 3,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide
- 2,4-Dichloro-N-(2-ethylphenyl)benzamide
Uniqueness
2,4-Dichloro-N-(2-pyrimidinyl)benzamide is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The pyrimidine ring enhances its binding affinity to certain molecular targets, making it a valuable compound in scientific research and drug development .
Properties
CAS No. |
346723-43-1 |
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Molecular Formula |
C11H7Cl2N3O |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
2,4-dichloro-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-3-8(9(13)6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChI Key |
SBJSRFWMDQMNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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